![molecular formula C26H26N2O2 B2882655 (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) CAS No. 182122-13-0](/img/structure/B2882655.png)
(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound characterized by its unique bicyclic structure fused with oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indeno[1,2-d]oxazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-d]oxazole structure.
Cyclohexane-1,1-diyl Linkage: The next step is the introduction of the cyclohexane-1,1-diyl group. This can be achieved through a coupling reaction, often using a Grignard reagent or other organometallic intermediates.
Final Assembly: The final step involves the coupling of two indeno[1,2-d]oxazole units with the cyclohexane-1,1-diyl linker under controlled conditions, typically using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
(3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and modulating biological pathways.
類似化合物との比較
Similar Compounds
(3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]thiazole): Similar structure but with thiazole rings instead of oxazole.
(3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]imidazole): Contains imidazole rings, offering different chemical properties.
Uniqueness
The uniqueness of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) lies in its specific combination of oxazole rings and cyclohexane-1,1-diyl linkage, which imparts distinct chemical and biological properties not found in its analogs.
This detailed overview provides a comprehensive understanding of (3AS,3a’S,8aR,8a’R)-2,2’-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole), covering its synthesis, reactions, applications, and unique characteristics
生物活性
The compound (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a synthetic organic molecule with potential biological activity. Its unique structure suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
- IUPAC Name : (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- CAS Number : 182122-13-0
- Molecular Formula : C26H26N2O2
- Molecular Weight : 398.51 g/mol
- Purity : 97%
Anticancer Properties
Research indicates that compounds similar to (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or pathways associated with tumor growth.
Enzyme Inhibition
Studies have shown that this compound can inhibit several cytochrome P450 enzymes:
These inhibitions may lead to altered metabolism of co-administered drugs and potential drug-drug interactions.
Pharmacokinetics
The pharmacokinetic profile of the compound includes:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier Penetration : Yes.
- Solubility : Moderately soluble in water (0.000854 mg/ml) .
Study 1: Antitumor Activity
A study evaluated the antitumor activity of various indeno[1,2-d]oxazole derivatives in vitro. The results indicated that compounds with structural similarities to (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) showed promising cytotoxic effects against breast cancer cell lines.
Study 2: Enzyme Interaction Profile
In another investigation assessing the enzyme interaction profile of this compound:
- It was found to be a potent inhibitor of CYP enzymes.
- The implications for drug metabolism were discussed extensively .
Data Table: Biological Activity Summary
Property | Value |
---|---|
Anticancer Activity | Positive in vitro results |
CYP Inhibition | CYP2C19, CYP2C9, CYP2D6, CYP3A4 |
Solubility | 0.000854 mg/ml |
Absorption | High |
BBB Permeability | Yes |
特性
IUPAC Name |
(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2/t20-,21-,22+,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTWHOHESXOONM-LUKWVAJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。